Cilazapril

Vue d'ensemble

Description

Le cilazapril est un composé appartenant à la classe des inhibiteurs de l'enzyme de conversion de l'angiotensine. Il est principalement utilisé dans le traitement de l'hypertension et de l'insuffisance cardiaque congestive. Le this compound est un promédicament, ce qui signifie qu'il est métabolisé dans l'organisme pour produire sa forme active, le cilazaprilat .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le cilazapril peut être synthétisé par un processus en plusieurs étapes. L'une des méthodes implique la réaction du (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate avec le butyrate d'éthyle R-2-(4-nitrobenzènesulfonyloxy)-4-phényle en présence de N-méthylmorpholine, suivie d'un traitement avec du chlorure d'hydrogène . Une autre méthode implique l'utilisation du butyrate d'éthyle ®-2-(trifluorométhanesulfonyloxy)-4-phényle .

Méthodes de production industrielle : La production industrielle de this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent l'utilisation de systèmes automatisés pour la préparation et l'analyse des échantillons .

Analyse Des Réactions Chimiques

Types de réactions : Le cilazapril subit plusieurs types de réactions chimiques, y compris la désestérification, qui le convertit en sa forme active, le cilazaprilat . Cette réaction est cruciale pour son activité biologique.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions du this compound comprennent la N-méthylmorpholine, le chlorure d'hydrogène et le butyrate d'éthyle ®-2-(trifluorométhanesulfonyloxy)-4-phényle .

Produits principaux : Le principal produit formé à partir de la désestérification du this compound est le cilazaprilat . Ce métabolite actif est responsable des effets thérapeutiques du this compound.

Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Il est utilisé pour étudier les mécanismes de l'hypertension et de l'insuffisance cardiaque, ainsi que les effets des inhibiteurs de l'enzyme de conversion de l'angiotensine sur ces conditions . De plus, le this compound est utilisé dans les études pharmacocinétiques et pharmacodynamiques pour comprendre son absorption, sa distribution, son métabolisme et son excrétion .

Mécanisme d'action

Le this compound agit en inhibant l'enzyme de conversion de l'angiotensine, qui est responsable de la conversion de l'angiotensine I en angiotensine II . En bloquant cette conversion, le this compound réduit les niveaux d'angiotensine II, ce qui entraîne une diminution de la vasoconstriction et une diminution de la pression artérielle. Ce mécanisme réduit également la réabsorption du sodium et de l'eau, contribuant ainsi à ses effets antihypertenseurs .

Applications De Recherche Scientifique

Hypertension Management

Cilazapril is effective in managing mild to moderate essential hypertension. Clinical studies have demonstrated significant reductions in both systolic and diastolic blood pressure among patients treated with this compound.

In a double-blind study involving 4,500 patients, this compound reduced sitting diastolic blood pressure by approximately 9 mm Hg after four weeks of treatment . In another large-scale observational study, mean blood pressure dropped from 177/105 mm Hg to 148/87 mm Hg over an average of 109 days .

Heart Failure Treatment

This compound has shown promise in treating congestive heart failure. Studies indicate that it can produce sustained beneficial hemodynamic effects without adversely affecting heart rate or metabolic parameters.

- Efficacy in Heart Failure : this compound has been reported to improve symptoms and functional status in patients with heart failure when used alone or in combination with diuretics .

Pharmacokinetics and Drug Interactions

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a long elimination half-life that allows for once-daily dosing. Maximum plasma concentrations of its active metabolite are typically reached within two hours post-administration .

Drug Interactions

This compound can interact with other medications, particularly diuretics like hydrochlorothiazide, enhancing its antihypertensive effects. However, it is important to monitor for potential side effects such as hypotension or renal impairment when combined with other drugs .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

- Common Side Effects : Headache, dizziness, fatigue, nausea, cough.

- Serious Adverse Events : Non-life-threatening angioedema occurs in less than or equal to 0.2% of patients .

Case Studies

Several case studies further illustrate the efficacy and safety of this compound:

- Elderly Patients : A study involving elderly hypertensive patients demonstrated that this compound effectively reduced diastolic blood pressure from an average of 102.7 mm Hg to a normalized level in 60% of participants after twelve weeks .

- Hypertensive Rats : Research on hypertensive rat models showed that this compound enhanced cerebral vasodilation responses to endothelium-dependent agonists, indicating potential neuroprotective benefits .

Mécanisme D'action

Cilazapril works by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II . By blocking this conversion, this compound reduces the levels of angiotensin II, leading to decreased vasoconstriction and reduced blood pressure. This mechanism also decreases sodium and water reabsorption, further contributing to its antihypertensive effects .

Comparaison Avec Des Composés Similaires

Le cilazapril est similaire à d'autres inhibiteurs de l'enzyme de conversion de l'angiotensine tels que l'énalapril, le lisinopril et le ramipril . Le this compound est unique en termes de propriétés pharmacocinétiques et de sa capacité à être converti en cilazaprilat, qui a une durée d'action plus longue . Cela rend le this compound particulièrement efficace dans la gestion de l'hypertension et de l'insuffisance cardiaque.

Liste des composés similaires :- Énalapril

- Lisinopril

- Ramipril

- Périndopril

Les propriétés uniques du this compound et son efficacité dans le traitement des maladies cardiovasculaires en font un composé précieux à la fois en clinique et en recherche.

Activité Biologique

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the treatment of hypertension. As a prodrug, it is converted in the body to its active form, cilazaprilat, which exerts antihypertensive effects by inhibiting the conversion of angiotensin I to angiotensin II. This mechanism leads to vasodilation and reduced blood pressure.

This compound functions by competitively inhibiting ACE, which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By lowering levels of angiotensin II, this compound promotes vasodilation and decreases blood pressure. Additionally, it enhances renin activity due to the feedback mechanism caused by reduced angiotensin II levels. The inhibition of ACE also affects bradykinin metabolism, potentially contributing to its vasodilatory effects .

Pharmacodynamics

- Inhibition of Angiotensin II Production : this compound reduces sodium and water reabsorption through aldosterone suppression.

- Vasodilation : Results from decreased vascular resistance due to lower angiotensin II levels.

- Bioavailability : Cilazaprilat has an absolute bioavailability of approximately 57% after oral administration .

Pharmacokinetics

This compound is rapidly absorbed, with peak plasma concentrations of cilazaprilat reached within 1.7 hours post-administration. The elimination half-life of cilazaprilat is approximately 46 hours, allowing for once-daily dosing in clinical practice .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | 82 ng/ml (this compound) |

| Time to Peak Concentration | 1.7 hours |

| Elimination Half-Life | 46 hours |

| Absolute Bioavailability | 57% (cilazaprilat) |

Case Studies and Clinical Trials

This compound has demonstrated significant efficacy in various clinical settings:

-

Hypertension Management :

- In a study involving 4,500 patients with mild to moderate essential hypertension, this compound reduced sitting diastolic blood pressure by approximately 9 mm Hg after four weeks of treatment at doses ranging from 1.25 to 10 mg/day (p < 0.01) .

- A combination therapy with hydrochlorothiazide (12.5 mg/day) alongside this compound significantly improved response rates from 52% to 71% .

- Long-Term Treatment :

Table 2: Summary of Clinical Trial Findings

| Study Type | Population Size | Treatment Duration | Blood Pressure Reduction (SDBP) | Responder Rate |

|---|---|---|---|---|

| Multinational Study | 4,500 | 4 weeks | -9 mm Hg | 50-60% |

| Combination Therapy Study | Varies | Long-term | Increased by ~11 mm Hg | Up to 73% |

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

- Common side effects include headache, dizziness, fatigue, nausea, and cough.

- Serious but rare events such as angioedema occurred in less than 0.2% of patients.

- Withdrawal due to adverse events was noted in fewer than 6% of participants in clinical studies .

Table 3: Adverse Events Associated with this compound

| Adverse Event | Incidence (%) |

|---|---|

| Headache | Common |

| Dizziness | Common |

| Fatigue | Common |

| Cough | Common |

| Angioedema | <0.2 |

| Withdrawal due to Adverse Events | <6 |

Propriétés

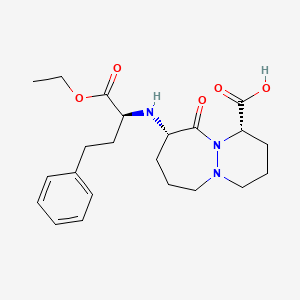

IUPAC Name |

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHKFGXWKKUNCY-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92077-78-6 (Parent) | |

| Record name | Cilazapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048629 | |

| Record name | Cilazapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L | |

| Record name | Cilazapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cilazapril is a pyridazine ACE inhibitor. It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. As angiotensin II is a vasoconstrictor and a negative feedback mediator for renin activity, lower angiotensin II levels results in a decrease in blood pressure, an increase in renin activity, and stimulation of baroreceptor reflex mechanisms. Kininase II, an enzyme which degrades the vasodilator bradykinin, is identical to ACE and may also be inhibited. | |

| Record name | Cilazapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

88768-40-5, 92077-78-6 | |

| Record name | Cilazapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88768-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilazapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilazapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILAZAPRIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9454114Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.